molecular formula C12H16ClF2N B2496467 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 1909325-82-1

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B2496467
CAS No.: 1909325-82-1
M. Wt: 247.71
InChI Key: OYIBVUJUXJPKAT-UHFFFAOYSA-N
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Description

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride, commonly known as DFMPH, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of pharmacology. DFMPH is a piperidine derivative and is classified as a psychoactive drug due to its ability to affect the central nervous system.

Scientific Research Applications

  • Gastric Antisecretory Agents : One study explored derivatives of piperidines as potential gastric antisecretory agents, which could be beneficial in treating peptic ulcer disease. Modifications to the piperidine structure were investigated to reduce anticholinergic activity while maintaining gastric antisecretory properties (Scott et al., 1983).

  • Metabolic Activity in Obese Rats : Another research focused on the metabolic activity of a piperidine derivative in obese rats. The compound showed potential in reducing food intake and weight gain, indicating its possible use in obesity treatment (Massicot et al., 1985).

  • Molecular Structure Analysis : The crystal and molecular structure of a related piperidine compound, 4-piperidinecarboxylic acid hydrochloride, was characterized using X-ray diffraction and other analytical methods, contributing to the understanding of piperidine derivatives' molecular properties (Szafran et al., 2007).

  • Corrosion Inhibition : Piperidine and its derivatives were studied for their effectiveness in inhibiting the corrosion of copper in sulfuric acid. This research is significant in the field of corrosion science, as it provides insights into the protective properties of these compounds (Sankarapapavinasam et al., 1991).

  • Feeding Behavior and Toxicity : The effects of a piperidine derivative on feeding behavior, toxicity, and neuropsychopharmacology were evaluated, indicating its potential as a non-amphetamine substance with low toxicity that influences satiety (Massicot et al., 1984).

  • Synthesis for Metabolic Studies : A study focused on synthesizing a neuroleptic agent using piperidine for use in metabolic studies, highlighting the compound's significance in pharmacological research (Nakatsuka et al., 1981).

  • Donor−Acceptor Interactions : Research was conducted on piperidine derivatives to understand their donor−acceptor interactions, which are crucial in the development of organometallic compounds (McAdam et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

4-[(2,3-difluorophenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIBVUJUXJPKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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